molecular formula C12H15FO3 B14021056 Ethyl 3-fluoro-4-propoxybenzoate

Ethyl 3-fluoro-4-propoxybenzoate

Cat. No.: B14021056
M. Wt: 226.24 g/mol
InChI Key: WDUDLZOJFBQHGI-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-propoxybenzoate is a halogenated benzoate ester characterized by a fluorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring. This compound belongs to a broader class of substituted benzoates, which are widely utilized in pharmaceutical intermediates, agrochemicals, and material science due to their tunable electronic and steric properties. Notably, this compound has been listed as a discontinued product by suppliers such as CymitQuimica, with all stock quantities marked as unavailable as of 2025 . Its discontinuation may reflect challenges in synthesis, regulatory restrictions, or shifting industrial demand toward alternative derivatives.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-fluoro-4-propoxybenzoate

InChI

InChI=1S/C12H15FO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

WDUDLZOJFBQHGI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-4-propoxybenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-fluoro-4-propoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-fluoro-4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-propoxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Compound Name Substituent at 3-Position Substituent at 4-Position Key Properties/Applications
This compound Fluoro (-F) Propoxy (-OCH₂CH₂CH₃) High electronegativity; potential agrochemical intermediate (discontinued)
Ethyl 3-iodo-4-methoxybenzoate Iodo (-I) Methoxy (-OCH₃) Enhanced steric bulk; suited for Suzuki coupling reactions
Ethyl 3-iodo-4-pentylbenzoate Iodo (-I) Pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) Increased lipophilicity; likely used in hydrophobic coatings
Ethyl 4-(difluoromethoxy)-3-iodobenzoate Iodo (-I) Difluoromethoxy (-OCF₂H) Improved metabolic stability; candidate for medicinal chemistry
Ethyl 4-(trifluoromethyl)phenylacetate N/A Trifluoromethyl (-CF₃) High electron-withdrawing effect; used in fluoropolymer synthesis

Key Observations:

Halogen Effects: Fluoro vs. Iodo: The fluorine atom in this compound provides strong electron-withdrawing effects, enhancing resonance stabilization of the benzene ring. In contrast, iodo-substituted analogs (e.g., Ethyl 3-iodo-4-methoxybenzoate) offer steric bulk and participate in cross-coupling reactions, making them valuable in organometallic synthesis . Trifluoromethyl Groups: Compounds like Ethyl 4-(trifluoromethyl)phenylacetate exhibit superior chemical inertness and thermal stability compared to propoxy- or methoxy-substituted derivatives .

Alkoxy Chain Length :

  • Shorter chains (e.g., methoxy in Ethyl 3-iodo-4-methoxybenzoate) reduce steric hindrance, favoring reactivity in nucleophilic substitutions. Longer chains (e.g., pentyloxy in Ethyl 3-iodo-4-pentylbenzoate) enhance lipophilicity, improving membrane permeability in bioactive compounds .

Research and Industrial Relevance

  • Agrochemicals : Fluoro-substituted esters are often explored as pesticide intermediates, but the discontinued status of this compound implies that alternatives with longer alkoxy chains (e.g., pentyl) or mixed halogens (e.g., iodo-fluoro) may offer superior field stability .

Biological Activity

Ethyl 3-fluoro-4-propoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of a fluorine atom and a propoxy group attached to the benzene ring. Its chemical formula is C12H13FO3C_{12}H_{13}FO_3, and it has a molecular weight of approximately 224.23 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of the compound.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures may act as inhibitors of certain enzymes, including:

  • DNA Gyrase : Compounds analogous to this compound have shown inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This mechanism could potentially make it effective against Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Neuraminidase Inhibition : Research on related compounds indicates that they may also inhibit viral neuraminidases, an important target in antiviral therapies .

Biological Activity Against Pathogens

This compound's efficacy against various pathogens has been investigated through several studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Acinetobacter baumannii0.5 μg/mL
Pseudomonas aeruginosa8 μg/mL
Escherichia coli4 μg/mL

These results indicate that this compound possesses significant antibacterial properties, particularly against multidrug-resistant strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure can significantly influence biological activity. For instance:

  • The introduction of fluorine enhances antibacterial activity by improving the compound's interaction with bacterial targets.
  • The propoxy group contributes to the lipophilicity, which is essential for membrane penetration in bacteria.

A detailed SAR analysis indicates that variations in substituents on the benzene ring can lead to different levels of antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antibacterial Activity : A study demonstrated that this compound exhibited a potent inhibitory effect against Acinetobacter baumannii, with an MIC significantly lower than many existing antibiotics .
  • Antiviral Potential : Research into structurally similar compounds indicated potential activity against influenza virus neuraminidase, suggesting avenues for further exploration in antiviral drug development .
  • In Vivo Studies : While most current findings are based on in vitro assays, future research should focus on in vivo efficacy and safety profiles to evaluate therapeutic potential fully.

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